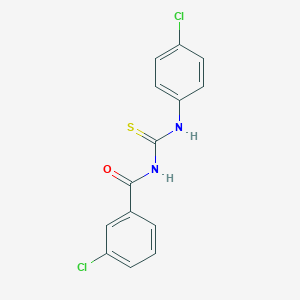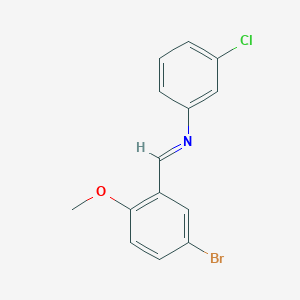![molecular formula C16H13N9OS B313970 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B313970.png)
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide is a synthetic organic compound that features two tetrazole rings Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The tetrazole rings are then coupled with a phenyl group through a nucleophilic substitution reaction.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage by reacting the intermediate with thioacetic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Tetrazole-containing compounds are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The tetrazole rings could play a key role in binding to these targets through hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide: Lacks the thio group and the second tetrazole ring.
2-(1-phenyl-1H-tetrazol-5-ylthio)acetamide: Lacks the phenyl-tetrazole moiety.
Uniqueness
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide is unique due to the presence of two tetrazole rings and a thioacetamide linkage. This structure provides a combination of properties that may not be found in similar compounds, such as enhanced stability, specific reactivity, and potential biological activity.
Propiedades
Fórmula molecular |
C16H13N9OS |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H13N9OS/c26-15(18-12-6-8-13(9-7-12)24-11-17-20-22-24)10-27-16-19-21-23-25(16)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,26) |
Clave InChI |
ZTNUWMUPCOSOKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B313889.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313890.png)


![2-(2-{[(4-Ethoxyphenyl)imino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B313893.png)
![N-[(4-butylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B313895.png)
![2-{4-[(Mesitylimino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B313896.png)
![N-{2-methoxy-4-[(2-thienylmethylene)amino]phenyl}-2-furamide](/img/structure/B313898.png)
![2-[4-({[4-(Diethylamino)phenyl]imino}methyl)phenoxy]acetamide](/img/structure/B313899.png)


![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313903.png)
![3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B313906.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313910.png)
